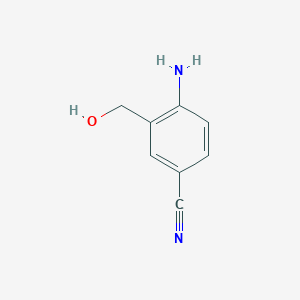

4-Amino-3-(hydroxymethyl)benzonitrile

説明

BenchChem offers high-quality 4-Amino-3-(hydroxymethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-(hydroxymethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-amino-3-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3,11H,5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTRUEXMMZRJEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pivotal Role of 4-Amino-3-(hydroxymethyl)benzonitrile in a Strategic Synthesis of Tavaborole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tavaborole (marketed as Kerydin®) represents a significant advancement in the topical treatment of onychomycosis, a persistent fungal infection of the nail.[1][2] Its unique boron-containing structure, specifically a benzoxaborole, is central to its mechanism of action, which involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis.[2][3] This technical guide delineates a strategic, albeit less conventional, synthetic pathway to Tavaborole, highlighting the critical role of 4-amino-3-(hydroxymethyl)benzonitrile as a key starting material. While multiple synthetic routes to Tavaborole have been established, this guide explores a pathway that leverages a Sandmeyer-type reaction, offering insights into alternative manufacturing strategies and the chemical versatility of benzonitrile derivatives in complex molecule synthesis.

Introduction to Tavaborole and its Significance

Onychomycosis is a common and challenging fungal infection, primarily caused by dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes.[3] The dense keratin structure of the nail plate poses a significant barrier to the penetration of topical antifungal agents.[3] Tavaborole's low molecular weight and its unique oxaborole structure contribute to its enhanced ability to penetrate the nail and reach the site of infection.[3] Its novel mechanism of action, targeting a fundamental cellular process in fungi, also presents a lower likelihood of drug resistance.[3]

The chemical structure of Tavaborole is 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole. The development of efficient and scalable synthetic routes is paramount for its commercial production. While routes starting from precursors like 2-bromo-5-fluorotoluene are well-documented, this guide focuses on a hypothetical, yet chemically sound, pathway commencing with 4-amino-3-(hydroxymethyl)benzonitrile.

A Proposed Synthetic Pathway: From Benzonitrile to Benzoxaborole

This section outlines a multi-step synthesis of Tavaborole from 4-amino-3-(hydroxymethyl)benzonitrile. This pathway is constructed based on well-established organic chemistry principles, including diazotization and Sandmeyer reactions, followed by reduction and cyclization to form the core benzoxaborole structure.

Retrosynthetic Analysis

A retrosynthetic approach to Tavaborole (1) from 4-amino-3-(hydroxymethyl)benzonitrile (5) reveals the key transformations required. The benzoxaborole ring of Tavaborole can be envisioned as being formed from a suitably substituted toluene derivative. The core challenge is the strategic introduction of the fluorine atom at the 5-position and the formation of the boronic acid functionality, which subsequently cyclizes.

Our proposed synthesis circumvents the need for a pre-fluorinated starting material by introducing the fluorine via a Sandmeyer reaction on an amino precursor.

Step-by-Step Synthesis

The proposed synthetic workflow is as follows:

Caption: Proposed synthesis of Tavaborole from 4-amino-3-(hydroxymethyl)benzonitrile.

Step 1: Diazotization of 4-Amino-3-(hydroxymethyl)benzonitrile

The initial step involves the conversion of the primary aromatic amine of 4-amino-3-(hydroxymethyl)benzonitrile to a diazonium salt. This is a classic reaction in organic synthesis, typically carried out at low temperatures to ensure the stability of the diazonium intermediate.

-

Protocol:

-

Dissolve 4-amino-3-(hydroxymethyl)benzonitrile in a cold aqueous solution of a strong mineral acid, such as hydrochloric acid or sulfuric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for a short period to ensure complete formation of the diazonium salt. The resulting diazonium salt is typically used immediately in the subsequent step without isolation.

-

Step 2: Sandmeyer Reaction for Fluorination

The diazonium salt is a versatile intermediate that can be converted to a variety of functional groups. To introduce the fluorine atom at the 4-position (which will become the 5-position in the final Tavaborole structure), a Schiemann reaction or a related Sandmeyer-type fluorination is employed.

-

Protocol (Schiemann Reaction):

-

To the cold diazonium salt solution, add a solution of tetrafluoroboric acid (HBF₄).

-

The corresponding diazonium tetrafluoroborate salt will precipitate.

-

Isolate the precipitate by filtration and wash with cold water, followed by a cold, low-polarity solvent.

-

Gently heat the dried diazonium tetrafluoroborate salt. Thermal decomposition will liberate nitrogen gas and boron trifluoride, yielding the desired 4-fluoro-3-(hydroxymethyl)benzonitrile.

-

Step 3: Conversion to a Toluene Derivative

The subsequent steps focus on transforming the benzonitrile derivative into a suitable precursor for the benzoxaborole ring formation. This involves the reduction of the nitrile group and the hydroxymethyl group to a methyl group, and the introduction of a bromine atom ortho to the methyl group. This can be a multi-step process. A more direct, albeit challenging, alternative would be to proceed with the existing functional groups and modify them later in the synthesis. For a more established route to the benzoxaborole ring, conversion to a 2-bromo-5-fluorotoluene derivative is a strategic choice.

Step 4: Formation of the Benzoxaborole Ring

The final stages of the synthesis involve the creation of the benzoxaborole ring system, a common feature in the synthesis of Tavaborole and other related compounds.

-

Protocol (from a 2-bromo-5-fluorotoluene derivative):

-

Grignard or Organolithium Formation: React the 2-bromo-5-fluorotoluene derivative with magnesium metal (to form a Grignard reagent) or with an organolithium reagent like n-butyllithium at low temperatures.

-

Borylation: Quench the resulting organometallic species with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature.

-

Hydrolysis: Acidic workup of the reaction mixture will hydrolyze the borate ester to the corresponding 2-methyl-4-fluorophenylboronic acid.

-

Benzylic Bromination: The methyl group of the tolueneboronic acid is then selectively brominated using a radical initiator like N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Cyclization: Finally, the resulting 2-(bromomethyl)-4-fluorophenylboronic acid is treated with a base (e.g., sodium hydroxide) followed by acidification. This promotes an intramolecular Williamson ether synthesis-type reaction, where the hydroxyl group of the boronic acid displaces the bromide, forming the stable five-membered benzoxaborole ring of Tavaborole.

-

Experimental Considerations and Causality

-

Temperature Control in Diazotization: The diazotization reaction is highly exothermic, and the resulting diazonium salts are unstable at higher temperatures. Maintaining a temperature of 0-5 °C is critical to prevent decomposition and unwanted side reactions.

-

Choice of Fluorinating Agent: The Schiemann reaction is a classic method for introducing fluorine, but modern variations using reagents like anhydrous hydrogen fluoride in pyridine may offer improved yields and milder conditions.

-

Purity of Intermediates: The purity of the intermediates at each stage is crucial for the success of the subsequent steps. Purification by crystallization or chromatography may be necessary.

-

Inert Atmosphere: The formation of Grignard and organolithium reagents requires strictly anhydrous and inert conditions (e.g., under nitrogen or argon) to prevent quenching by moisture or oxygen.

Data Summary

| Step | Reaction | Key Reagents | Typical Yield (%) |

| 1 | Diazotization | 4-amino-3-(hydroxymethyl)benzonitrile, NaNO₂, HCl | >90 (in situ) |

| 2 | Sandmeyer (Fluorination) | Diazonium salt, HBF₄ | 40-60 |

| 3 | Functional Group Manipulations | Various | Variable |

| 4 | Benzoxaborole Formation | 2-bromo-5-fluorotoluene deriv., Mg/n-BuLi, B(OR)₃, NBS, NaOH | 50-70 (over several steps) |

Note: Yields are estimates based on literature for similar reactions and would require empirical optimization.

Conclusion

While not the most commonly cited route, the synthesis of Tavaborole from 4-amino-3-(hydroxymethyl)benzonitrile presents a viable and instructive alternative pathway. It showcases the power of fundamental organic reactions, such as the Sandmeyer reaction, to strategically introduce key functional groups. For drug development professionals, exploring such alternative routes can be crucial for optimizing manufacturing processes, circumventing patented routes, and potentially discovering more cost-effective and scalable methods for producing this important antifungal agent. This guide provides a foundational framework for further investigation and laboratory validation of this synthetic approach.

References

- BenchChem. Tavaborole: A Technical Guide to its Molecular Structure, Chemical Properties, and Antifungal Activity.

- Patel, T., & Dhodi, D. (2015). An upcoming drug for onychomycosis: Tavaborole. Journal of Clinical and Diagnostic Research, 9(12), WE01–WE03.

-

Wikipedia. (2023). Tavaborole. (URL: [Link])

- Fouad, M., & Al-Dhubaibi, M. (2018). Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis.

-

U.S. Food and Drug Administration. KERYDIN (tavaborole) topical solution, 5% label. (URL: [Link])

- Gupta, A. K., & Daigle, D. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Drug Design, Development and Therapy, 9, 6197–6204.

- Biophore India Pharmaceuticals Pvt. Ltd. (2021). Process for the preparation of tavaborole, its novel polymorphic forms and the polymorphs thereof. U.S.

- Halcyon Labs Private Limited. (2019). A novel and improved process for the preparation of tavaborole and its intermediates.

- Anacor Pharmaceuticals, Inc. (2018). Anacor Pharmaceuticals, Inc. v. Iancu. Federal Circuit U.S. Court of Appeals.

-

PubChem. 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile. (URL: [Link])

-

ChemSrc. 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile. (URL: [Link])

- Wojtowicz, K., et al. (2019). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Omega, 4(26), 21975–21985.

- MSN Laboratories Private Limited. (2019). Process for the preparation of tavaborole. U.S.

- Teva Pharmaceuticals Industries Ltd. (2018). Crisaborole production process.

- Wojtowicz, K., et al. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 25(24), 6013.

- Patel, D. J., et al. (2022). Design and Development of Film Forming Gel of Tavaborole by using Factorial Design. International Journal of Pharmaceutical Sciences and Research, 13(1), 160-173.

- ResearchGate. (2018). Tavaborole, a Novel Boron-Containing Small Molecule Pharmaceutical Agent for Topical Treatment of Onychomycosis: I. Reproductive and Developmental Toxicity Studies.

Sources

Literature Review & Technical Guide: Advanced Applications of 4-Amino-3-(hydroxymethyl)benzonitrile in Heterocyclic Synthesis

Executive Summary

In modern medicinal chemistry, the design of highly functionalized, drug-like scaffolds relies heavily on the strategic selection of polyfunctional building blocks. 4-Amino-3-(hydroxymethyl)benzonitrile (CAS: 76163-62-7), systematically referred to as 2-amino-5-cyanobenzyl alcohol , has emerged as a privileged, trifunctional precursor. This molecule features three orthogonal reactive sites: an electron-rich aniline, a redox-active benzylic alcohol, and a bioisosteric nitrile placeholder.

This technical guide provides an in-depth mechanistic analysis and self-validating experimental protocols for leveraging this building block in the divergent synthesis of 6-cyanoquinazolines , 6-cyanoquinolines , and tetrazole-bearing heterocycles . By transitioning away from unstable 2-aminobenzaldehydes and utilizing acceptorless dehydrogenation (borrowing hydrogen) methodologies, chemists can achieve higher atom economy, bypass toxic oxidants, and streamline late-stage functionalization.

Structural Profiling & Orthogonal Reactivity

The synthetic utility of 4-amino-3-(hydroxymethyl)benzonitrile lies in the distinct electronic and steric environments of its functional groups. Understanding the causality behind their reactivity dictates the success of downstream cyclizations:

-

The Aniline Core (-NH₂): Acts as a primary nucleophile. In condensation reactions, it readily forms Schiff bases (imines) or amidines when reacted with ketones or nitriles, respectively.

-

The Benzylic Alcohol (-CH₂OH): Serves as a redox-active center. Rather than pre-oxidizing this group to an aldehyde—which yields the highly unstable and self-condensing 2-amino-5-cyanobenzaldehyde—modern protocols utilize in situ catalytic dehydrogenation. This ensures the transient aldehyde is immediately trapped by the adjacent nucleophile.

-

The Nitrile Group (-CN): Positioned para to the amine, it exerts an electron-withdrawing effect that modulates the basicity of the aniline. More importantly, it survives harsh cyclodehydration conditions, serving as a robust placeholder for late-stage conversion into a 1H-tetrazole (a lipophilic carboxylic acid bioisostere).

Orthogonal reactivity map of 4-Amino-3-(hydroxymethyl)benzonitrile.

Application I: Borrowing Hydrogen Synthesis of 6-Cyanoquinazolines

Mechanistic Causality

Quinazolines are ubiquitous in FDA-approved kinase inhibitors (e.g., Lapatinib, Gefitinib). Traditional syntheses require harsh condensation of 2-aminobenzaldehydes with amides. By employing a "borrowing hydrogen" or acceptorless dehydrogenative coupling strategy, 4-amino-3-(hydroxymethyl)benzonitrile can be directly coupled with external nitriles.

As demonstrated by Das et al. (2019), an earth-abundant Manganese(I) pincer complex catalyzes the dehydrogenation of the benzylic alcohol to an aldehyde, releasing H₂. The aniline simultaneously attacks the external nitrile to form an amidine intermediate, which undergoes intramolecular cyclization with the newly formed aldehyde. The elimination of water yields the fully aromatized 6-cyanoquinazoline. This self-validating system ensures that oxidation only occurs when the coupling partner is present, preventing substrate degradation.

Experimental Protocol: Mn(I)-Catalyzed Annulation

Reagents: 4-Amino-3-(hydroxymethyl)benzonitrile (0.5 mmol), Aryl/Alkyl Nitrile (0.75 mmol), Potassium tert-butoxide (tBuOK, 0.5 mmol), Mn(I) PN3 pincer complex (5 mol%). Solvent: Anhydrous Xylene (1.0 mL).

-

Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 4-amino-3-(hydroxymethyl)benzonitrile, the selected nitrile, tBuOK, and the Mn(I) catalyst.

-

Solvation: Add 1.0 mL of anhydrous xylene. Seal the tube tightly with a Teflon screw cap.

-

Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 140 °C. Stir vigorously (800 rpm) for 24 hours. Causality note: The high temperature is required to drive the thermodynamically uphill release of H₂ gas during the initial dehydrogenation.

-

Quenching & Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and quench with saturated aqueous NH₄Cl (5 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 × 5 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the 6-cyanoquinazoline derivative.

Application II: Modified Friedländer Synthesis of 6-Cyanoquinolines

Mechanistic Causality

The Friedländer synthesis is the premier method for constructing quinolines. However, the requisite 2-amino-5-cyanobenzaldehyde is notoriously unstable. To circumvent this, 4-amino-3-(hydroxymethyl)benzonitrile is subjected to in situ visible-light-mediated oxidative cyclization, a highly sustainable approach detailed in recent literature (Visible-Light-Mediated Oxidative Cyclization, 2021). An organic photocatalyst generates the aldehyde transiently, which is immediately intercepted by the enolate of an α-methylene ketone via an aldol condensation, followed by rapid cyclodehydration.

Catalytic cycle for the modified Friedländer synthesis of 6-cyanoquinolines.

Experimental Protocol: Photocatalytic Friedländer Condensation

Reagents: 4-Amino-3-(hydroxymethyl)benzonitrile (0.5 mmol), α-Methylene Ketone (e.g., Acetophenone, 1.0 mmol), Organic Photocatalyst (e.g., Rose Bengal, 5 mol%), KOH (1.0 mmol). Solvent: Acetonitrile (MeCN, 3.0 mL).

-

Assembly: In a 10 mL transparent glass vial, combine the starting materials, catalyst, and base in MeCN.

-

Atmosphere: Leave the vial open to the air (or equip with an O₂ balloon) as molecular oxygen acts as the terminal oxidant for the photocatalytic cycle.

-

Irradiation: Irradiate the mixture using a 24 W blue LED lamp at room temperature for 12–24 hours. Maintain a distance of ~5 cm to prevent thermal degradation.

-

Workup: Evaporate the solvent under reduced pressure. Redissolve the crude residue in dichloromethane (15 mL) and wash with water (3 × 5 mL).

-

Isolation: Dry the organic phase over MgSO₄, filter, and purify via column chromatography to yield the 6-cyanoquinoline.

Application III: Late-Stage Nitrile-to-Tetrazole Click Chemistry

Mechanistic Causality

Once the core quinazoline or quinoline scaffold is constructed, the pendant 6-cyano group can be transformed into a 1H-tetrazole. Tetrazoles are metabolically stable bioisosteres of carboxylic acids, offering superior membrane permeability and prolonged half-lives. Traditional methods use highly toxic tributyltin azide. Instead, a green, self-validating [3+2] cycloaddition utilizing sodium azide and a Lewis acid (Zinc Bromide) in water is preferred (Demko & Sharpless, 2001). The Zn(II) coordinates to the nitrile nitrogen, increasing its electrophilicity and lowering the activation energy for the azide cycloaddition, while the aqueous medium prevents the formation of explosive hydrazoic acid gas.

Experimental Protocol: Aqueous Tetrazole Synthesis

Reagents: 6-Cyanoheterocycle (1.0 mmol), Sodium Azide (NaN₃, 1.5 mmol), Zinc Bromide (ZnBr₂, 1.0 mmol). Solvent: Deionized Water (1.0 mL).

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the 6-cyanoheterocycle, NaN₃, and ZnBr₂.

-

Solvation: Add deionized water to achieve a 1 M concentration of the substrate.

-

Cycloaddition: Heat the vigorously stirred mixture to reflux (100–105 °C) for 12–24 hours. Monitor via LC-MS.

-

Precipitation & Workup: Cool the reaction to room temperature. Carefully acidify the mixture to pH 2–3 using 3M HCl. Causality note: Acidification protonates the tetrazole ring, drastically reducing its aqueous solubility and forcing it to precipitate.

-

Isolation: Filter the resulting precipitate through a Büchner funnel, wash thoroughly with ice-cold water (to remove excess salts and unreacted azide), and dry under high vacuum.

Quantitative Data Presentation

The following table summarizes the comparative metrics of the three primary synthetic pathways utilizing 4-amino-3-(hydroxymethyl)benzonitrile, highlighting their alignment with green chemistry principles.

| Transformation | Catalyst / Reagents | Solvent | Temp (°C) | Yield Range (%) | Atom Economy | Byproducts |

| 6-Cyanoquinazoline | Mn(I) Pincer, tBuOK | Xylene | 140 | 68–86 | High | H₂, H₂O |

| 6-Cyanoquinoline | Photocatalyst, KOH | MeCN | 25 | 70–90 | Moderate | H₂O |

| Tetrazole Click | ZnBr₂, NaN₃ | H₂O | 100 | 75–95 | 100% (Addition) | None |

References

-

Das, K., Mondal, A., Sahoo, M. K., Subaramanian, M., & Balaraman, E. (2019). Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex. Organic Letters, 21(10), 3873–3877.[Link]

-

Visible-Light-Mediated Oxidative Cyclization of 2-Aminobenzyl Alcohols and Secondary Alcohols Enabled by an Organic Photocatalyst. (2021). The Journal of Organic Chemistry, 86(16), 11019–11032.[Link]

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.[Link]

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 3985.[Link]

Application Note: Reaction Mechanism and Protocol for the Cyclization of 4-Amino-3-(hydroxymethyl)benzonitrile

Introduction and Chemical Significance

The synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives is a critical transformation in medicinal chemistry, as this privileged heterocyclic scaffold is found in numerous biologically active compounds, including HIV reverse transcriptase inhibitors (e.g., Efavirenz) and progesterone receptor antagonists[1].

This application note details the cyclization of 4-amino-3-(hydroxymethyl)benzonitrile to form 2-oxo-1,4-dihydro-2H-3,1-benzoxazine-6-carbonitrile . Because the starting material is an ortho-aminobenzyl alcohol derivative, it is highly primed for cyclization into a cyclic carbamate when exposed to phosgene equivalents[2]. This guide explores the mechanistic causality behind reagent selection and provides self-validating, step-by-step protocols for achieving high-yielding cyclization using either 1,1'-Carbonyldiimidazole (CDI) or Triphosgene.

Mechanistic Causality: The "Why" Behind the Reaction

The conversion of an o-aminobenzyl alcohol to a 3,1-benzoxazin-2-one is a tandem nucleophilic acyl substitution followed by intramolecular trapping[3]. The success of this reaction relies on the differential nucleophilicity of the functional groups and the geometric proximity of the reactive centers.

-

Primary Amine Nucleophilicity: Despite the presence of a primary alcohol (-CH₂OH), the aniline amino group (-NH₂) is generally more nucleophilic toward acyl electrophiles. This is due to the higher polarizability and lower electronegativity of nitrogen compared to oxygen.

-

Intermediate Formation:

-

When using CDI: The amine attacks the carbonyl carbon of CDI, displacing one equivalent of imidazole to form an N-arylcarbamoyl imidazole intermediate[4].

-

When using Triphosgene: Triphosgene decomposes in situ to phosgene. The amine attacks the phosgene to form a carbamoyl chloride, which rapidly loses HCl (often facilitated by a base) to generate a highly reactive isocyanate intermediate.

-

-

Intramolecular Cyclization: The pendant hydroxymethyl group at the ortho position is geometrically constrained in close proximity to the newly formed carbamoyl/isocyanate group. It undergoes a rapid 6-exo-trig (or 6-exo-dig in the case of the isocyanate) cyclization, displacing the remaining leaving group (imidazole or chloride) to form the thermodynamically stable 6-membered cyclic carbamate.

Figure 1: Mechanistic pathway for the cyclization of 4-amino-3-(hydroxymethyl)benzonitrile.

Quantitative Data: Optimization of Cyclization Conditions

The choice of cyclization agent drastically impacts the reaction conditions, safety protocols, and purification strategies. Table 1 summarizes validated conditions for this transformation.

Table 1: Comparison of Reagents for o-Aminobenzyl Alcohol Cyclization

| Entry | Reagent (Eq.) | Solvent | Base (Eq.) | Temp (°C) | Time (h) | Yield (%) | Notes / Causality |

| 1 | CDI (1.2) | THF | None | 0 to 25 | 3.0 | 88 | Mild, phosgene-free. Imidazole byproduct is easily washed out with dilute acid. |

| 2 | CDI (1.2) | DCM | None | 0 to 25 | 4.0 | 85 | Slower kinetics than THF, but easier solvent removal. |

| 3 | Triphosgene (0.4) | DCM | DIPEA (2.5) | -10 to 25 | 1.5 | 92 | Highly reactive. Requires strict anhydrous conditions and base to neutralize HCl. |

| 4 | Triphosgene (0.4) | EtOAc/Water | Na₂CO₃ (aq) | 0 to 15 | 2.0 | 90 | Biphasic system[2]. Excellent for scale-up; prevents amine hydrochloride stalling. |

Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure the researcher can verify the reaction trajectory at critical junctures.

Protocol A: CDI-Mediated Cyclization (Recommended for Lab-Scale / Safety)

CDI is a crystalline solid that avoids the acute toxicity of phosgene gas, making it ideal for benchtop synthesis[4].

Materials:

-

4-Amino-3-(hydroxymethyl)benzonitrile (1.0 eq, 10 mmol, 1.48 g)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 eq, 12 mmol, 1.94 g)

-

Anhydrous Tetrahydrofuran (THF) (0.2 M, 50 mL)

Step-by-Step Procedure:

-

Substrate Dissolution: Charge a flame-dried 100 mL round-bottom flask with 4-amino-3-(hydroxymethyl)benzonitrile and anhydrous THF under a nitrogen atmosphere. Stir until completely dissolved.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add CDI in one portion.

-

Self-Validation Check: Mild gas evolution (CO₂) may be observed as ambient moisture reacts with trace CDI, but the primary reaction forms imidazole. The solution should remain homogeneous.

-

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 3 hours.

-

IPC: Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The starting material ( Rf≈0.2 ) should disappear, replaced by a higher-running product spot ( Rf≈0.5 ) that is strongly UV-active.

-

-

Quenching & Workup: Concentrate the THF under reduced pressure to ~10 mL. Dilute with Ethyl Acetate (50 mL). Wash the organic layer with 1M HCl (2 × 25 mL) to protonate and remove the imidazole byproduct.

-

Isolation: Wash the organic layer with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product, 2-oxo-1,4-dihydro-2H-3,1-benzoxazine-6-carbonitrile, typically precipitates as an off-white solid and can be triturated with cold diethyl ether for analytical purity.

Protocol B: Triphosgene-Mediated Biphasic Cyclization (Recommended for Scale-Up)

This protocol utilizes a biphasic solvent system (organic/aqueous base) to safely handle triphosgene and continuously neutralize the generated HCl, driving the reaction to completion without stalling[2].

Materials:

-

4-Amino-3-(hydroxymethyl)benzonitrile (1.0 eq, 50 mmol, 7.41 g)

-

Triphosgene (0.38 eq, 19 mmol, 5.63 g) (Note: 1 eq triphosgene = 3 eq phosgene)

-

Ethyl Acetate (EtOAc) (150 mL)

-

Aqueous Potassium Carbonate (10% w/v, 100 mL)

Step-by-Step Procedure:

-

Biphasic Setup: In a 500 mL reactor equipped with a mechanical stirrer, dissolve the starting material in EtOAc. Add the 10% aqueous K₂CO₃ solution. Cool the rapidly stirring biphasic mixture to 0–5 °C.

-

Triphosgene Addition: Dissolve triphosgene in 30 mL of anhydrous EtOAc. Add this solution dropwise to the reactor over 30 minutes, maintaining the internal temperature below 10 °C.

-

Causality: Slow addition prevents the accumulation of unreacted phosgene and controls the exothermic formation of the intermediate carbamoyl chloride. The aqueous base immediately neutralizes the HCl, preventing the starting aniline from precipitating as an unreactive hydrochloride salt.

-

-

Reaction Progression: Stir at 5 °C for 1 hour, then warm to 20 °C for an additional 1 hour.

-

IPC: LCMS analysis of the organic layer should show complete consumption of the starting mass ( m/z 148) and the appearance of the product mass ( m/z 174).

-

-

Phase Separation: Transfer to a separatory funnel. Isolate the organic (EtOAc) layer. Wash the organic layer with water (50 mL) and brine (50 mL).

-

Crystallization: Concentrate the EtOAc layer to approximately 40 mL. Slowly add Heptane (80 mL) while stirring to induce crystallization. Filter the resulting solid and dry under vacuum at 45 °C.

Workflow Visualization

Figure 2: End-to-end experimental workflow for the synthesis of the benzoxazinone derivative.

Sources

Advanced Application Note: Step-by-Step Synthesis of Tavaborole from 4-Amino-3-(hydroxymethyl)benzonitrile

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) Starting Material: 4-Amino-3-(hydroxymethyl)benzonitrile

Executive Summary & Strategic Rationale

Tavaborole is a topical antifungal agent that operates via the inhibition of fungal leucyl-tRNA synthetase (LeuRS). Structurally, it is a benzoxaborole characterized by a fluorine atom at the C5 position.

Synthesizing Tavaborole from 4-Amino-3-(hydroxymethyl)benzonitrile presents a unique regiochemical challenge. The starting material possesses an amine group and a nitrile group that must undergo orthogonal transformations to achieve the correct substitution pattern of the final active pharmaceutical ingredient (API). Direct fluorination of the amine via a Balz-Schiemann reaction would yield the incorrect regioisomer (4-fluoro-3-(hydroxymethyl)benzonitrile). Therefore, a strategic functional group transposition is required:

-

The Amine must become the Boron center: Achieved via Sandmeyer bromination followed by late-stage Miyaura borylation.

-

The Nitrile must become the Fluorine atom: Achieved via hydrolysis to a carboxylic acid, Curtius rearrangement to an amine, and subsequent Balz-Schiemann fluorination.

This protocol outlines a highly controlled, self-validating 4-stage synthetic pathway designed to navigate these chemoselectivity challenges while preventing unwanted side reactions (such as cyclic carbamate formation) through strategic silyl protection.

Pathway Visualization

Workflow for the orthogonal synthesis of Tavaborole from 4-Amino-3-(hydroxymethyl)benzonitrile.

In-Process Control (IPC) & Validation Metrics

To ensure a self-validating system, researchers must verify the success of each stage before proceeding. The following table summarizes the expected quantitative data and analytical markers for the key intermediates.

| Stage | Target Intermediate | Expected Yield | IPC Method | Target LC-MS (m/z) | Key ¹H NMR Shift (Expected) |

| 1 | 2-Bromo-5-cyanobenzyl acetate | 78 - 82% | TLC (Hex/EtOAc 3:1) | 254.0 / 256.0 [M+H]+ | Singlet ~5.2 ppm (CH₂-OAc) |

| 2 | 4-Bromo-3-(((TBS)oxy)methyl)benzoic acid | 85 - 88% | HPLC-UV (254 nm) | 345.0 / 347.0 [M+H]+ | Singlet ~4.8 ppm (CH₂-OTBS) |

| 3 | 1-Bromo-2-(((TBS)oxy)methyl)-4-fluorobenzene | 60 - 65% | GC-MS / ¹⁹F NMR | 318.1 / 320.1 [M]+ | ¹⁹F NMR multiplet ~ -115 ppm |

| 4 | Tavaborole (API) | 70 - 75% | HPLC-UV (220 nm) | 151.0 [M-H]- | Singlet ~5.0 ppm (CH₂-O-B) |

Step-by-Step Experimental Protocols

Stage 1: Hydroxyl Protection & Sandmeyer Bromination

Causality: The free hydroxymethyl group is susceptible to oxidation during diazotization. Transient protection as an acetate ester ensures high yields during the non-aqueous Sandmeyer reaction .

-

Acetylation: Dissolve 4-Amino-3-(hydroxymethyl)benzonitrile (10.0 g, 67.5 mmol) in anhydrous dichloromethane (DCM, 100 mL). Add triethylamine (11.3 mL, 81.0 mmol) and a catalytic amount of DMAP (0.4 g, 3.3 mmol). Cool to 0 °C and dropwise add acetic anhydride (7.0 mL, 74.2 mmol). Stir for 2 hours at room temperature. Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to yield 2-amino-5-cyanobenzyl acetate.

-

Non-Aqueous Sandmeyer: Dissolve the crude acetate in anhydrous acetonitrile (150 mL). Add Copper(II) bromide (18.1 g, 81.0 mmol) and cool the suspension to 0 °C. Slowly add tert-butyl nitrite (t-BuONO, 12.0 mL, 101 mmol) dropwise over 30 minutes.

-

Evolution & Workup: Allow the reaction to warm to room temperature and stir until N₂ evolution ceases (approx. 3 hours). Quench with 1M HCl (100 mL) and extract with ethyl acetate (3 x 100 mL). Wash the combined organics with brine, dry, and concentrate. Purify via silica gel chromatography to isolate 2-bromo-5-cyanobenzyl acetate .

Stage 2: Global Hydrolysis & Curtius Rearrangement

Causality: The nitrile must be converted to an amine to introduce the fluorine. Basic hydrolysis simultaneously cleaves the nitrile to a carboxylic acid and removes the acetate protecting group. A bulky TBS group is then introduced to prevent the free alcohol from reacting with the intermediate isocyanate during the Curtius rearrangement, which would otherwise form an unwanted cyclic carbamate.

-

Hydrolysis: Suspend 2-bromo-5-cyanobenzyl acetate (12.0 g, 47.2 mmol) in a mixture of Ethanol (50 mL) and 20% aqueous NaOH (50 mL). Reflux for 12 hours. Cool to room temperature, acidify to pH 2 with 6M HCl, and filter the resulting precipitate. Dry under vacuum to yield 4-bromo-3-(hydroxymethyl)benzoic acid.

-

Silylation: Dissolve the acid (10.0 g, 43.3 mmol) in anhydrous DMF (50 mL). Add Imidazole (7.3 g, 108 mmol) and TBS-Cl (7.8 g, 52.0 mmol). Stir at room temperature for 16 hours. Partition between water and diethyl ether. Isolate the organic layer, dry, and concentrate to yield 4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzoic acid .

-

Curtius Rearrangement: Dissolve the TBS-protected acid (12.0 g, 34.7 mmol) in tert-butanol (100 mL). Add triethylamine (5.8 mL, 41.6 mmol) and Diphenylphosphoryl azide (DPPA, 8.2 mL, 38.2 mmol). Reflux the mixture for 8 hours. The acyl azide intermediate undergoes thermal rearrangement to an isocyanate, which is trapped by t-butanol to form the Boc-protected aniline . Concentrate and purify via flash chromatography.

Stage 3: Balz-Schiemann Fluorination

Causality: The Boc group is cleaved to reveal the amine, which is then diazotized. The use of tetrafluoroboric acid (HBF₄) isolates the diazonium salt as a stable tetrafluoroborate, which cleanly decomposes upon heating to yield the fluorinated aromatic ring.

-

Boc Deprotection: Dissolve the Boc-protected intermediate (10.0 g) in 4M HCl in dioxane (50 mL). Stir at room temperature for 4 hours. Concentrate to dryness to yield the aniline hydrochloride salt.

-

Diazotization: Suspend the salt in 48% aqueous HBF₄ (30 mL) and cool to 0 °C. Dropwise add a solution of NaNO₂ (1.8 g, 26 mmol) in water (10 mL). Stir for 1 hour at 0 °C. Filter the precipitated diazonium tetrafluoroborate salt and wash with cold diethyl ether.

-

Thermal Decomposition: Carefully heat the dry diazonium salt in a round-bottom flask equipped with a reflux condenser to 120 °C until decomposition is complete (indicated by the cessation of BF₃ and N₂ gas evolution). Extract the residue with hexanes, wash with water, and concentrate to yield 1-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-fluorobenzene .

Stage 4: Miyaura Borylation & One-Pot Cyclization

Causality: The aryl bromide is cross-coupled with a diboron reagent using a Palladium catalyst. The resulting pinacol boronate and the TBS ether are globally deprotected in a single acidic step. The proximity of the resulting boronic acid and the free hydroxymethyl group drives spontaneous, thermodynamically favored cyclization to form the benzoxaborole core .

-

Miyaura Borylation: In an oven-dried Schlenk flask, combine 1-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-fluorobenzene (5.0 g, 15.6 mmol), Bis(pinacolato)diboron (B₂pin₂, 4.7 g, 18.7 mmol), Potassium acetate (KOAc, 4.6 g, 46.8 mmol), and Pd(dppf)Cl₂ (0.57 g, 0.78 mmol).

-

Reaction: Evacuate and backfill the flask with Argon three times. Add anhydrous 1,4-dioxane (50 mL). Heat the mixture to 80 °C for 12 hours. Cool to room temperature, filter through a pad of Celite, and concentrate the filtrate.

-

Global Deprotection & Cyclization: Dissolve the crude pinacol boronate in THF (30 mL) and add 6M aqueous HCl (15 mL). Stir vigorously at room temperature for 16 hours.

-

Isolation: Adjust the pH to 7.0 using 2M NaOH. Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify the crude residue by recrystallization from a mixture of ethyl acetate and heptane to yield pure Tavaborole as a white powder.

References

- Title: Process for the preparation of tavaborole, its novel polymorphic forms and the polymorphs thereof Source: United States Patent US11091504B2 URL

- Title: Novel process for the preparation tavaborole and its intermediates Source: World Intellectual Property Organization WO2019087208A1 URL

Application Note: Synthesis and Functionalization of 5-Cyanobenzoxaboroles from 4-Amino-3-(hydroxymethyl)benzonitrile

Executive Summary

The development of boron-containing therapeutics has accelerated rapidly, driven by the clinical success of benzoxaborole drugs such as Tavaborole (antifungal) and Crisaborole (anti-inflammatory PDE4 inhibitor). Within this chemical space, 4-Amino-3-(hydroxymethyl)benzonitrile serves as a highly specialized, bifunctional building block. This application note details the mechanistic rationale, optimized synthetic protocols, and downstream functionalization strategies for converting this precursor into 5-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole —a critical pharmacophore and intermediate in modern drug discovery[1].

Mechanistic Rationale & Structural Advantages (Expertise & Causality)

The selection of 4-Amino-3-(hydroxymethyl)benzonitrile as a starting material is dictated by its precise regiochemistry and electronic properties:

-

Precursor Geometry & Spontaneous Cyclization: The ortho relationship between the amino group (the site of future borylation) and the hydroxymethyl group is the geometric prerequisite for benzoxaborole formation. Once the boronic acid is installed at the C4 position, the thermodynamic favorability of the five-membered 1,3-dihydro-2,1-benzoxaborole ring drives spontaneous intramolecular cyclization[2].

-

Electronic Influence of the Cyano Group: The nitrile (-CN) group is located at the C1 position of the precursor, which maps to the C5 position of the resulting benzoxaborole ring. The cyano group exerts a powerful electron-withdrawing effect (-I, -M) on the aromatic system. This withdrawal significantly increases the Lewis acidity of the boron atom (lowering its pKa). A highly Lewis acidic boron is essential for biological activity, as it increases the physiological concentration of the reactive tetrahedral boronate anion—the exact species responsible for forming covalent adducts with target nucleophiles, such as the 2',3'-cis-diols of tRNA in leucyl-tRNA synthetase (LeuRS)[3].

-

Why Sandmeyer over Direct Borylation? While recent advances allow for the direct borylation of anilines, primary aromatic amines can poison palladium catalysts and are highly susceptible to protodeboronation. Converting the amine to a bromide via a Sandmeyer reaction provides a much more robust and scalable electrophile for the subsequent Miyaura borylation[2].

Experimental Workflows: From Aniline to Oxaborole

Protocol 1: Sandmeyer Bromination

Objective: Convert 4-Amino-3-(hydroxymethyl)benzonitrile to 4-Bromo-3-(hydroxymethyl)benzonitrile.

-

Diazotization: Suspend 4-Amino-3-(hydroxymethyl)benzonitrile (1.0 eq) in 48% aqueous HBr (5.0 volumes) and cool the mixture to 0°C in an ice-salt bath.

-

Self-Validation: The internal temperature must remain strictly below 5°C. Higher temperatures will cause the diazonium salt to prematurely hydrolyze into the corresponding phenol.

-

-

Nitrous Acid Generation: Add a solution of NaNO2 (1.1 eq) in minimal distilled water dropwise over 30 minutes.

-

Self-Validation: Perform a starch-iodide paper test. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete consumption of the starting aniline.

-

-

Bromination: In a separate flask, prepare a solution of CuBr (1.2 eq) in 48% HBr and heat to 60°C. Add the cold diazonium solution dropwise to the CuBr solution.

-

Self-Validation: Immediate evolution of nitrogen gas ( N2 ) will be observed. The reaction is complete when gas evolution ceases.

-

Expert Insight: While the hydroxymethyl group is generally stable, prolonged exposure to hot, concentrated HBr can lead to competitive bromination of the benzylic alcohol. Quench the reaction immediately upon the cessation of gas evolution to preserve the benzylic alcohol.

-

-

Workup: Cool to room temperature, extract with EtOAc (3x), wash the combined organics with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography.

Protocol 2: Miyaura Borylation and Cyclization

Objective: Install the boron moiety and trigger oxaborole ring closure.

-

Borylation Setup: In a flame-dried Schlenk flask, combine 4-Bromo-3-(hydroxymethyl)benzonitrile (1.0 eq), Bis(pinacolato)diboron ( B2pin2 , 1.5 eq), anhydrous KOAc (3.0 eq), and Pd(dppf)Cl2 (0.05 eq) in anhydrous 1,4-dioxane (10 volumes).

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles.

-

Self-Validation: Rigorous exclusion of oxygen is mandatory to prevent the oxidative homocoupling of B2pin2 and the degradation of the Pd(0) active catalyst species.

-

-

Reaction: Heat the mixture to 90°C for 12 hours under an argon atmosphere.

-

Self-Validation: TLC monitoring (Hexanes:EtOAc 3:1) should reveal the disappearance of the bromide and the formation of a highly fluorescent spot under 254 nm UV light (the pinacol boronate intermediate).

-

-

Deprotection & Cyclization: Cool the mixture, filter through a Celite pad to remove palladium black, and concentrate. Dissolve the crude residue in THF (5 volumes), add 6M HCl (2 volumes), and stir at room temperature for 4 hours.

-

Causality: The acidic conditions cleave the pinacol ester to yield the free boronic acid. The proximity of the benzylic alcohol drives immediate, spontaneous dehydration to form the cyclic 5-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole[4].

-

-

Isolation: Extract with EtOAc, wash with water, dry, and recrystallize from Toluene/Hexanes to yield the pure product.

Synthetic workflow from 4-Amino-3-(hydroxymethyl)benzonitrile to 5-Cyanobenzoxaborole.

Quantitative Data: Borylation Optimization

The Miyaura borylation of electron-deficient aryl bromides is prone to protodeboronation (the premature cleavage of the C-B bond). The table below summarizes the optimization of the borylation step to maximize the yield of the benzoxaborole precursor.

| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |

| Pd(PPh3)4 (5 mol%) | Na2CO3 | Toluene | 100 | 22% | High protodeboronation due to strong base and high temp. |

| Pd(dppf)Cl2 (5 mol%) | KOAc | 1,4-Dioxane | 90 | 78% | Optimal. Mild acetate base prevents C-B bond cleavage. |

| Pd(OAc)2 / SPhos | K3PO4 | Toluene | 100 | 65% | Good conversion, but partial degradation of benzylic alcohol. |

| Pd(dppf)Cl2 (5 mol%) | KOAc | DMSO | 80 | 45% | Difficult aqueous workup; product loss in the aqueous phase. |

Downstream Applications in Drug Development

The synthesized 5-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole is not just an end-product; it is a versatile hub for further medicinal chemistry exploration[1]:

-

Nitrile Reduction (Antibacterial Scaffolds): The cyano group can be cleanly reduced to a primary amine using Raney Nickel and H2 gas. The resulting 5-(aminomethyl)benzoxaborole derivatives are heavily utilized in the development of novel antibacterial agents targeting Gram-negative pathogens.

-

Tetrazole Formation (Bioisosterism): Reacting the nitrile with sodium azide ( NaN3 ) in the presence of a Lewis acid (e.g., ZnBr2 ) yields a 5-(1H-tetrazol-5-yl)benzoxaborole. The tetrazole serves as a metabolically stable bioisostere for a carboxylic acid, improving the molecule's pharmacokinetic profile and cell permeability while maintaining target affinity.

Downstream functionalization and biological targeting of the 5-cyanobenzoxaborole scaffold.

References

-

Boron-containing small molecules (US Patent 9,566,289 B2). Google Patents.1

-

Boron-containing small molecules as anti-inflammatory agents (US Patent 8,168,614 B2). Google Patents. 4

-

Synthesis of Amino- and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization . European Journal of Organic Chemistry / ResearchGate. 2

-

The synthesis of benzoxaboroles and their applications in medicinal chemistry . ResearchGate. 3

Sources

Application Note: Orthogonal Functional Group Protection Strategies for Benzonitrile Derivatives

Executive Summary

Benzonitrile derivatives are highly privileged scaffolds in medicinal chemistry and drug development, serving as critical precursors for amidines, tetrazoles, and primary amines. However, the electrophilic nature of the cyano (-CN) group presents unique chemoselectivity challenges during multi-step synthesis. This application note details field-proven, orthogonal protection strategies for reactive functional groups (amines and hydroxyls) residing on benzonitrile scaffolds. By leveraging these protocols, researchers can execute complex cross-coupling and substitution reactions without compromising the integrity of the nitrile moiety.

Mechanistic Principles of Benzonitrile Reactivity

The nitrile group is a robust functional moiety that is highly stable to mild acids, mild bases, and transition-metal catalysis (e.g., Suzuki, Heck, and Buchwald-Hartwig couplings). However, it is highly susceptible to nucleophilic attack by strong organometallics (Grignard and organolithium reagents) and reduction by strong hydride donors (e.g., LiAlH4 , DIBAL-H).

When designing a synthetic route, protective groups must be chosen carefully to ensure adequate stability throughout intermediary steps without interfering with the nitrile[1]. The core strategy relies on orthogonal protection : masking competing nucleophiles (-OH, -NH 2 ) with groups that can be introduced and removed under conditions that leave the cyano group completely untouched.

Strategy I: Amine Protection (The Boc Paradigm)

Causality & Mechanistic Insights

Anilines and aliphatic amines on benzonitrile scaffolds are highly nucleophilic and will interfere with electrophilic reagents or poison palladium catalysts during cross-coupling. The tert-butyloxycarbonyl (Boc) group is the premier choice for amine protection in these systems.

-

Why Boc over Acetyl or Fmoc? Acetyl groups require harsh basic or acidic hydrolysis for removal, which can partially hydrate the nitrile into a primary amide. Fmoc is base-labile, which limits the use of basic conditions in downstream Suzuki couplings. Boc is introduced under mild basic conditions and is cleaved using anhydrous Trifluoroacetic Acid (TFA)—a condition to which the benzonitrile is completely inert.

-

Stoichiometric Considerations: For electron-deficient anilines (e.g., aminobenzonitriles), an excess of Boc2O (up to 2.0 equivalents) and elevated temperatures are often required to ensure complete conversion without the need for tedious chromatographic purification[2]. For aliphatic amines on benzonitrile scaffolds, di-tert-butyl dicarbonate affords protected compounds in excellent yields at room temperature[3].

Protocol 1: Self-Validating Boc Protection of 4-Aminobenzonitrile

Objective: Mask the aniline to prevent competitive reactivity during downstream halogenation or cross-coupling.

Reagents:

-

4-Aminobenzonitrile (1.0 eq, 10 mmol)

-

Di-tert-butyl dicarbonate ( Boc2O ) (2.0 eq, 20 mmol)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq, 1 mmol)

-

2-Methyltetrahydrofuran (2-MeTHF) (20 mL)

Step-by-Step Methodology:

-

Initiation: Dissolve 4-aminobenzonitrile in anhydrous 2-MeTHF in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add DMAP, followed by the slow addition of Boc2O (70 wt% solution or neat liquid). Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate with Boc2O to overcome the poor nucleophilicity of the electron-deficient aniline.

-

Propagation: Heat the reaction mixture to 65°C and stir for 12–16 hours.

-

In-Process Validation: Monitor via TLC (3:1 Hexanes:EtOAc). The starting aniline ( Rf≈0.2 , UV active, stains brown with ninhydrin) will be replaced by the Boc-carbamate ( Rf≈0.6 , UV active, ninhydrin negative).

-

Isolation (Self-Validating): Concentrate the mixture under reduced pressure to 1.5 volumes. Slowly add n -heptane (35 mL) while cooling to 0°C. The product will precipitate as a white crystalline solid. Filter and wash with cold heptane. Causality: Controlled precipitation purges unreacted Boc2O and DMAP into the filtrate, yielding >98% pure product without column chromatography[2].

Strategy II: Hydroxyl Protection (The Silyl Ether Approach)

Causality & Mechanistic Insights

Phenols and aliphatic alcohols on benzonitrile scaffolds readily undergo unwanted alkylation or oxidation. Protection as a tert-Butyldimethylsilyl (TBS) ether is highly recommended.

-

Why TBS over Benzyl (Bn) or Tetrahydropyranyl (THP)? While Benzyl ethers are robust, their removal often requires catalytic hydrogenation ( H2 , Pd/C), which carries a risk of reducing the nitrile to a primary amine if not carefully controlled. TBS ethers are installed using mild amine bases and are cleaved using fluoride ions (e.g., TBAF). The highly specific affinity of fluoride for silicon ensures rapid deprotection at 0°C, leaving the nitrile completely unaffected.

Protocol 2: Chemoselective TBS Protection of 4-Hydroxybenzonitrile

Objective: Protect the phenolic hydroxyl group prior to a Grignard reaction on a different part of the molecule (assuming the nitrile is masked or the Grignard is highly localized). Note: If a carboxylic acid is present, it can be masked as an oxazoline, which is synthesized directly from nitriles or amino alcohols and is stable to Grignard reagents[4].

Reagents:

-

4-Hydroxybenzonitrile (1.0 eq, 10 mmol)

-

TBS-Cl (1.2 eq, 12 mmol)

-

Imidazole (2.2 eq, 22 mmol)

-

Anhydrous DMF (15 mL)

Step-by-Step Methodology:

-

Initiation: Dissolve 4-hydroxybenzonitrile in anhydrous DMF under an inert argon atmosphere. Cool the solution to 0°C using an ice bath.

-

Catalysis & Protection: Add Imidazole in one portion. Stir for 5 minutes, then add TBS-Cl portion-wise. Causality: Imidazole acts as both an acid scavenger and a nucleophilic catalyst, generating a reactive N -silylpyridinium intermediate that rapidly silylates the phenol.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

In-Process Validation: Monitor via TLC (4:1 Hexanes:EtOAc). The starting phenol ( Rf≈0.15 , broad spot) converts cleanly to the highly non-polar TBS ether ( Rf≈0.8 , sharp spot).

-

Isolation: Dilute the reaction with Ethyl Acetate (50 mL). Wash the organic layer with distilled water ( 3×50 mL) and brine ( 1×50 mL). Causality: Extensive aqueous washing is critical to self-validate the removal of DMF and imidazole hydrochloride salts. Dry over Na2SO4 , filter, and concentrate to yield the pure silyl ether as a viscous oil or low-melting solid.

Quantitative Protection/Deprotection Matrix

The following table summarizes the compatibility of various protecting groups with the benzonitrile moiety, providing quantitative expectations for yield and stability.

| Functional Group | Protecting Group | Introduction Reagents | Deprotection Reagents | Nitrile Compatibility | Expected Yield |

| Amine (-NH 2 ) | Boc | Boc2O , DMAP, THF | TFA, CH2Cl2 , 25°C | Excellent (Inert to TFA) | 85–95% |

| Amine (-NH 2 ) | Cbz | Cbz-Cl, Na2CO3 , THF | H2 , Pd/C, MeOH | Good (Avoid high pressure) | 80–90% |

| Phenol (-OH) | TBS | TBS-Cl, Imidazole, DMF | TBAF, THF, 0°C | Excellent (Inert to F⁻) | >95% |

| Phenol (-OH) | Benzyl (Bn) | BnBr, K2CO3 , DMF | BCl3 or H2 , Pd/C | Good (Monitor reduction) | 85–90% |

| Carboxylic Acid | Oxazoline | 2-Amino-2-methyl-1-propanol | Strong Acid ( HCl(aq) ) | Moderate (Requires care) | 70–85% |

Decision Workflow

To assist in route scouting, the following logical workflow dictates the optimal protection strategy when handling benzonitrile derivatives.

Fig 1. Logical workflow for orthogonal functional group protection in benzonitrile synthesis.

References

-

Protective Groups - Organic Chemistry Portal Organic Chemistry Portal URL:[Link]

-

Process Development of a Novel Route to Rilpivirine Hydrochloride ACS Publications (Organic Process Research & Development) URL:[Link]

-

Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines ACS Publications (Bioconjugate Chemistry) URL:[Link]

-

Oxazoline - Wikipedia Wikipedia, The Free Encyclopedia URL: [Link]

Sources

Solvent-Driven Chemoselectivity in the Functionalization of 4-Amino-3-(hydroxymethyl)benzonitrile: A Comprehensive Guide

Document Type: Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Molecule ID: 4-Amino-3-(hydroxymethyl)benzonitrile (CAS: 76163-62-7) [1]

Executive Summary & Structural Causality

In advanced active pharmaceutical ingredient (API) synthesis, polyfunctional building blocks present a profound chemoselectivity challenge. 4-Amino-3-(hydroxymethyl)benzonitrile is a prime example, possessing three distinct reactive centers:

-

Aniline (-NH₂): A soft nucleophile, though significantly deactivated by the strongly electron-withdrawing para-nitrile group.

-

Benzylic Alcohol (-CH₂OH): A hard, highly reactive primary oxygen nucleophile subject to facile oxidation.

-

Nitrile (-CN): An electrophilic carbon susceptible to nucleophilic attack (e.g., by organometallics) and reduction.

Standard functionalization attempts often result in complex mixtures (e.g., N,O-diacylation or amine over-oxidation). As an Application Scientist, the key to unlocking this molecule lies not in complex protecting-group acrobatics, but in solvent-directed chemoselectivity . By manipulating the dielectric constant, hydrogen-bonding capacity, and phase behavior of the reaction medium, we can thermodynamically and kinetically favor one specific pathway.

Solvent Selection Matrix & Mechanistic Rationale

The choice of solvent directly dictates the solvation shell around the functional groups, altering their relative nucleophilicity and accessibility.

Table 1: Solvent Properties and Predicted Chemoselectivity

| Target Transformation | Preferred Solvent System | Dielectric Constant (ε) | Mechanistic Rationale for Selectivity |

| Chemoselective N-Acylation | Aqueous Phosphate Buffer (pH 7.4) | ~80.1 (Water) | Water forms strong hydrogen bonds with the hard benzylic -OH, drastically reducing its nucleophilicity. The softer aniline nitrogen preferentially reacts with the acylating agent at the aqueous-organic interface [2]. |

| O-Acylation (Selective) | Dichloromethane (DCM) / Pyridine | 8.93 (DCM) | In aprotic, non-polar environments, the inherent steric accessibility and higher nucleophilicity of the primary alcohol outcompete the deactivated para-cyanoaniline. |

| Selective Benzylic Oxidation | Ethyl Acetate (EtOAc) | 6.02 | EtOAc provides excellent solubility for the substrate while remaining inert to activated MnO₂. It prevents the over-oxidation of the amine often seen in highly polar or aqueous media [3]. |

| Nitrile Grignard Addition | 2-Methyltetrahydrofuran (2-MeTHF) | 6.97 | 2-MeTHF is strictly aprotic, preventing the quenching of organometallics. It offers superior phase separation during aqueous workup compared to standard THF, minimizing emulsion formation with the amphiphilic amino-alcohol product. |

Reaction Pathway Visualization

The following workflow illustrates how divergent solvent selection drives the functionalization of 4-Amino-3-(hydroxymethyl)benzonitrile into three distinct intermediate classes.

Solvent-directed divergent functionalization of 4-Amino-3-(hydroxymethyl)benzonitrile.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the causality of the solvent choice is actively monitored.

Protocol A: Chemoselective N-Acylation via Aqueous Buffer Shielding

Objective: Acylate the deactivated aniline while leaving the primary alcohol untouched.

Scientific Context: In standard organic solvents (DCM, THF), the primary alcohol is the superior nucleophile. By shifting to a phosphate buffer, we exploit the Hard-Soft Acid-Base (HSAB) principle. The "hard" water molecules tightly solvate the "hard" oxygen atom of the alcohol, suppressing its reactivity. The "softer" aniline nitrogen remains available for reaction [2].

Step-by-Step Procedure:

-

Preparation: Suspend 4-Amino-3-(hydroxymethyl)benzonitrile (10.0 mmol, 1.48 g) in 0.1 M Potassium Phosphate buffer (pH 7.4, 50 mL). The substrate will be partially insoluble, forming a suspension.

-

Reagent Addition: Cool the vigorously stirring suspension to 0–5 °C. Dropwise, add chloroacetyl chloride (11.0 mmol, 0.88 mL) over 15 minutes.

-

Reaction Monitoring (Self-Validation): Maintain the pH between 7.0 and 7.5 by adding 1 M NaOH dropwise as needed. The reaction is complete when the suspension transitions into a finer, distinct precipitate (the N-acylated product is highly hydrophobic).

-

IPC: TLC (EtOAc/Hexane 1:1). The N-acylated product will show a higher Rf (~0.6) compared to the starting material (~0.3). O-acylation byproducts (if any) will appear at Rf > 0.8.

-

Workup: Filter the precipitate, wash with cold distilled water (3 x 20 mL), and dry under vacuum at 40 °C to yield the pure N-chloroacetamide derivative.

Protocol B: Selective Benzylic Oxidation to 2-Amino-5-cyanobenzaldehyde

Objective: Oxidize the benzylic alcohol to an aldehyde without oxidizing the aniline or over-oxidizing to a carboxylic acid.

Scientific Context: Activated Manganese Dioxide (MnO₂) is a heterogeneous oxidant that operates via a radical surface mechanism. Using an aprotic, moderately polar solvent like Ethyl Acetate (EtOAc) ensures the substrate adsorbs onto the MnO₂ lattice efficiently. EtOAc prevents the stabilization of hydrate intermediates, strictly halting oxidation at the aldehyde stage [3].

Step-by-Step Procedure:

-

Preparation: Dissolve 4-Amino-3-(hydroxymethyl)benzonitrile (5.0 mmol, 740 mg) in anhydrous EtOAc (40 mL) in a round-bottom flask.

-

Oxidation: Add activated MnO₂ (50.0 mmol, 4.35 g, 10 equivalents). Note: The large excess is required due to the surface-area-dependent mechanism of MnO₂.

-

Reflux: Heat the black suspension to a gentle reflux (77 °C) under a nitrogen atmosphere for 12 hours.

-

IPC: Monitor via LC-MS. Look for the disappearance of the m/z 149 [M+H]+ peak and the appearance of the m/z 147 [M+H]+ peak. The lack of an m/z 163 peak confirms no over-oxidation to the carboxylic acid.

-

Workup: Cool to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with EtOAc (3 x 30 mL).

-

Isolation: Concentrate the combined filtrates under reduced pressure to yield 2-Amino-5-cyanobenzaldehyde as a yellow solid.

Protocol C: Nitrile Functionalization via Grignard Addition

Objective: Convert the nitrile to an aryl ketone using a Grignard reagent.

Scientific Context: Grignard reagents are highly basic and will immediately deprotonate the -OH and -NH₂ groups, quenching the reagent and creating an insoluble magnesium-salt gel. To bypass this, we utilize a transient in-situ persilylation followed by Grignard addition in 2-MeTHF. 2-MeTHF is chosen over THF because its higher boiling point allows for greater kinetic driving force during the addition, and it cleanly separates from water during the acidic quench.

Step-by-Step Procedure:

-

Transient Protection: Dissolve the starting material (5.0 mmol) in anhydrous 2-MeTHF (30 mL). Add Triethylamine (12.0 mmol) and cool to 0 °C. Dropwise, add Trimethylsilyl chloride (TMSCl, 11.0 mmol). Stir for 1 hour to form the N,O-bis-TMS intermediate. Filter off the triethylamine hydrochloride salts under inert atmosphere.

-

Grignard Addition: Return the filtrate to the flask and cool to -20 °C. Dropwise, add Phenylmagnesium bromide (3.0 M in Et₂O, 6.0 mmol).

-

Heating: Allow the reaction to warm to room temperature, then heat to 60 °C for 4 hours to drive the nucleophilic attack on the nitrile, forming the intermediate imine-magnesium complex.

-

Acidic Quench (Self-Validation): Cool to 0 °C and carefully quench with 2 M HCl (20 mL). The acidic conditions serve a dual purpose: they hydrolyze the imine to the target ketone and simultaneously cleave the TMS protecting groups.

-

Workup: Transfer to a separatory funnel. The 2-MeTHF layer will cleanly separate from the aqueous layer (unlike THF, which would require extensive salting out). Extract the aqueous layer once more with 2-MeTHF (15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

References

-

Prasad, B., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4). Retrieved March 12, 2026, from[Link]

- Pfizer Inc. (2018). WO2018232506A1 - Macrocyclic Compound Libraries Containing Pyridine and Methods for Preparing and Using Same (Section on MnO2 oxidation of benzylic/pyridine-containing alcohols). Google Patents.

Application Note: Catalytic Hydrogenation of Benzonitrile Precursors to Primary Amines

Executive Summary

The catalytic hydrogenation of benzonitrile and its derivatives is a fundamental transformation in the synthesis of benzylamines, which are critical precursors for active pharmaceutical ingredients (APIs), agrochemicals, and advanced polymers. While the reduction of the cyano group ( −C≡N ) to a primary amine ( −CH2NH2 ) appears straightforward, the reaction is notoriously plagued by poor chemoselectivity. The formation of secondary and tertiary amines via competitive condensation pathways drastically reduces atom economy and complicates downstream purification.

This application note provides a comprehensive, E-E-A-T-aligned guide to mastering benzonitrile hydrogenation. By dissecting the mechanistic causality of side-product formation, we detail advanced strategies—ranging from phase-controlled nanoparticle catalysts to thermodynamic equilibrium shifting—to achieve >98% selectivity for primary amines.

Mechanistic Causality: The Selectivity Challenge

To control a reaction, one must first understand its failure modes. The hydrogenation of benzonitrile does not occur in a single step; it proceeds via a highly reactive primary imine intermediate.

The selectivity challenge arises because the desired product (benzylamine) is a strong nucleophile. If the primary imine is not hydrogenated to the primary amine rapidly enough, the newly formed benzylamine will attack the unreacted primary imine. This condensation releases ammonia ( NH3 ) and forms a secondary imine , which is subsequently hydrogenated into a secondary amine (dibenzylamine).

Reaction pathway of benzonitrile hydrogenation highlighting primary vs. secondary amine formation.

Strategic Approaches to Chemoselectivity

To suppress the formation of dibenzylamine, researchers must employ one of three distinct strategies:

-

Thermodynamic Control (Ammonia Addition): By introducing an excess of ammonia ( NH3 ) into the reaction mixture (often as methanolic ammonia), the equilibrium of the condensation step is forcefully driven backward according to Le Chatelier's principle. This is the traditional method used with classic Raney Nickel and Pd/C catalysts.

-

Kinetic Control (Advanced Catalyst Design): Recent breakthroughs in materials science have yielded catalysts that hydrogenate the primary imine so rapidly that condensation cannot occur. For example, and exhibit extraordinary intrinsic selectivity (>97%) without the need for toxic ammonia additives. The carbon coating in Ni/NiO@C specifically prevents thermal agglomeration, maintaining a high density of active sites for rapid hydrogen spillover.

-

Chemical Protection (Acidic Additives): Conducting the reaction in the presence of mild acids (e.g., NaH2PO4 or HCl ) protonates the primary amine immediately upon formation. The resulting ammonium salt ( Ph−CH2NH3+ ) lacks a lone pair, rendering it non-nucleophilic and completely shutting down the condensation pathway. This is highly effective when using.

Quantitative Catalyst Comparison

| Catalyst System | Conditions | Additive | Conversion | Selectivity (1° Amine) | Ref. |

| Ni/NiO@C-600 | 120 °C, 10 bar H2 , 4 h | NH3 / MeOH | >99% | 98.25% | |

| hcp-Co Nanoparticles | 100 °C, 10 bar H2 | None | >99% | 97.0% | |

| 10% Pt/C (Biphasic) | 30 °C, 6 bar H2 , 13 h | NaH2PO4 | 100% | ~68.0% | |

| PdNPore (Unsupported) | 25 °C, 1 bar H2 | None | >95% | >90.0% |

Self-Validating Experimental Protocols

Step-by-step experimental workflow for the batch catalytic hydrogenation of benzonitrile.

Protocol A: High-Selectivity Hydrogenation using Ni/NiO@C (Thermodynamic Control)

This protocol utilizes a robust, magnetic carbon-coated nickel catalyst, ideal for scalable pharmaceutical intermediate synthesis.

-

Catalyst and Substrate Loading: Inside an argon-filled glovebox, weigh 10 mg of Ni/NiO@C-600 catalyst and 5.0 mmol of benzonitrile. Transfer them into a 50 mL stainless-steel autoclave.

-

Causality: While the carbon coating provides anti-agglomeration properties, loading under inert gas prevents premature surface oxidation of the Ni0 active sites, ensuring maximum initial turnover frequency (TOF).

-

-

Solvent Addition: Add 5.0 mL of a 2M ammonia in methanol solution ( NH3 /MeOH).

-

Causality: Methanol acts as a highly polar protic solvent to stabilize the polar transition states of the imine intermediate. The 2M ammonia forces the condensation equilibrium backward, suppressing dibenzylamine formation.

-

-

Reactor Purging: Seal the autoclave. Purge the system three times with N2 (up to 5 bar), followed by three times with H2 (up to 5 bar).

-

Causality: The N2 purge displaces atmospheric oxygen, eliminating the risk of an explosive H2/O2 mixture. The subsequent H2 purge displaces the N2 , ensuring the partial pressure of hydrogen during the reaction is absolute, preventing kinetic dilution.

-

-

Reaction Execution: Pressurize the autoclave to 10 bar with H2 and heat to 120 °C under vigorous stirring (800 rpm) for 4 hours.

-

Causality: High stirring speeds (>800 rpm) are mandatory to eliminate gas-liquid mass transfer limitations, ensuring that hydrogen availability at the catalyst surface does not become the rate-limiting step.

-

-

Workup and Recovery: Cool the reactor to room temperature and carefully vent the residual gas. Use an external neodymium magnet to separate the Ni/NiO@C catalyst. Decant the liquid, evaporate the methanol under reduced pressure, and analyze via GC-MS.

Protocol B: Acid-Mediated Biphasic Hydrogenation using Pt/C (Chemical Protection)

This protocol is preferred when ammonia additives are incompatible with downstream chemistry.

-

Preparation: In a 100 mL autoclave, add 5.0 g (48.5 mmol) of benzonitrile, 0.5 g of 10% Pt/C, and 1.0 equivalent of NaH2PO4 .

-

Biphasic Solvent System: Add 250 mL of deionized water and 50 mL of dichloromethane ( CH2Cl2 ).

-

Causality: The biphasic system allows the unreacted benzonitrile to remain in the organic phase, while the newly formed, protonated benzylammonium salt immediately partitions into the aqueous phase. This physical separation further prevents the primary amine from reacting with the imine intermediate.

-

-

Reaction: Purge with N2 and H2 as described above. Pressurize to 6 bar H2 and stir at 30 °C for 13 hours.

-

Isolation: Vent the reactor. Filter the catalyst through a Celite pad. Basify the aqueous layer with 2M NaOH to pH > 10 (deprotonating the amine), extract with fresh CH2Cl2 , dry over anhydrous Na2SO4 , and concentrate in vacuo.

Analytical Validation

To ensure the protocol is a self-validating system, researchers must monitor the reaction kinetics and product distribution:

-

Hydrogen Uptake: Use a mass flow controller to monitor H2 consumption in real-time. A sharp plateau indicates complete conversion of the nitrile.

-

GC-MS / GC-FID: Aliquots should be analyzed using a capillary column (e.g., HP-5). Benzylamine typically elutes first, followed by unreacted benzonitrile, the primary imine (if trapped), and finally dibenzylamine. A successful run will show an area percent of >98% for the primary amine peak.

References

-

Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions Reaction Chemistry & Engineering (RSC Publishing) URL:[Link]

-

Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method Journal of the American Chemical Society (ACS Publications) URL:[Link]

-

Selective hydrogenation of benzonitrile and its homologues to primary amines over platinum Journal of Industrial and Engineering Chemistry (Elsevier) URL:[Link]

-

Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst Nanoscale (RSC Publishing) URL:[Link]

Technical Support Center: Troubleshooting Tavaborole Synthesis & Cyclization

Welcome to the Technical Support Center for benzoxaborole synthesis. This guide is specifically engineered for researchers and drug development professionals facing cyclization failures, protodeboronation, and low yields during the synthesis of Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole).

By understanding the mechanistic causality behind each reaction phase, you can transition from trial-and-error troubleshooting to rational process optimization.

Mechanistic Workflow & Failure Pathways

The synthesis of Tavaborole fundamentally relies on a delicate transition from a cross-coupling borylation to an intramolecular dehydration. The diagram below maps the critical path and the thermodynamic traps where the synthesis commonly fails.

Mechanistic pathway and common failure points in Tavaborole synthesis.

Troubleshooting Guide (FAQs)

Q: Why is my borylation step yielding high amounts of protodeboronated or homocoupled byproducts instead of the pinacol borate intermediate? A: Protodeboronation occurs when the newly formed carbon-boron bond is cleaved by protic sources (like trace water) or when the metal catalyst undergoes premature reductive elimination[1]. Homocoupling (often referred to as Impurity A or B in process patents) is typically driven by oxygen ingress or excessive catalyst loading[2]. Mechanistically, oxidative addition of the aryl halide to the metal center must be cleanly followed by transmetalation with the diboron species. If water is present, the aryl-metal intermediate is protonated. To mitigate this, ensure strictly anhydrous conditions. Alternatively, transitioning from traditional high-temperature Palladium-catalyzed Miyaura borylation to a room-temperature Nickel-catalyzed system significantly reduces thermal degradation and homocoupling[3].

Q: The boronic acid intermediate forms, but intramolecular cyclization to the benzoxaborole ring fails. What drives this? A: Cyclization to the 1,3-dihydro-2,1-benzoxaborole ring requires a specific spatial orientation and dehydration between the ortho-hydroxymethyl group and the boronic acid[4]. This process is strictly pH-dependent. Because boronic acids are Lewis acids, in basic or neutral conditions they form tetrahedral boronate anions. These anions are electron-rich and nucleophilic, which electrostatically repels the adjacent alcohol oxygen. Under strongly acidic conditions (e.g., 6M HCl), the boronic acid remains neutral (trigonal planar) and highly electrophilic[4]. This allows the benzyl alcohol oxygen to attack the empty p-orbital of the boron atom, followed by proton transfer and the loss of water to close the 5-membered oxaborole ring.

Q: How do I prevent the formation of boroxine (intermolecular trimerization) during the final isolation? A: Boroxines form when boronic acids dehydrate intermolecularly rather than intramolecularly. While the intramolecular 5-membered ring of Tavaborole is thermodynamically favored, high substrate concentrations or insufficient acid catalysis can lead to kinetic trapping as boroxines or dimers[5]. To prevent this, maintain high dilution during the cyclization step and ensure complete aqueous acidic hydrolysis. Analytical monitoring via HPLC using an acidic mobile phase (e.g., 0.05% perchloric acid) helps control the ionization of Tavaborole (pKa ~8.36) and accurately distinguishes the monomer from oligomeric impurities[6].

Experimental Protocols

Self-Validating Protocol: Optimized One-Pot Borylation and Acid-Mediated Cyclization

Objective: Synthesize Tavaborole from 2-bromo-5-fluorobenzyl alcohol while preventing protodeboronation and boroxine kinetic trapping.

Step 1: Reaction Setup (Anhydrous Conditions)

-

Charge a flame-dried Schlenk flask with 2-bromo-5-fluorobenzyl alcohol (1.0 eq), bis(pinacolato)diboron (B2pin2, 1.2 eq), and anhydrous potassium acetate (KOAc, 3.0 eq).

-

Causality: KOAc acts as a mild base to activate the diboron species for transmetalation without deprotonating the benzyl alcohol, which would otherwise poison the catalyst.

Step 2: Catalyst Addition

-

Add the catalyst system: NiCl2 (5 mol%) and CyJohnPhos (10 mol%) for a room-temperature reaction[3], OR Pd(dppf)Cl2 (5 mol%) if using traditional heating.

-

Purge the vessel with ultra-pure Argon for 15 minutes. Add anhydrous 1,4-dioxane to achieve a 0.1 M substrate concentration.

Step 3: Borylation

-

Stir the mixture at 25 °C (for Ni) or 80 °C (for Pd) until complete consumption of the starting material is observed.

-